molecular formula C12H11F3O B13044733 (1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone

(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B13044733
M. Wt: 228.21 g/mol
InChI Key: RMUQCHZLIOFXHD-UHFFFAOYSA-N
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Description

(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone is an organic compound with the molecular formula C12H11F3O It is characterized by the presence of a cyclopropyl group attached to a methyl group and a phenyl ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone typically involves the reaction of 1-methylcyclopropyl ketone with 4-(trifluoromethyl)benzaldehyde. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic addition followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylcyclopropyl)(4-methylphenyl)methanone
  • (1-Methylcyclopropyl)(4-methoxyphenyl)methanone
  • (1-Methylcyclopropyl)(4-chlorophenyl)methanone

Uniqueness

(1-Methylcyclopropyl)(4-(trifluoromethyl)phenyl)methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

(1-methylcyclopropyl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C12H11F3O/c1-11(6-7-11)10(16)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3

InChI Key

RMUQCHZLIOFXHD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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